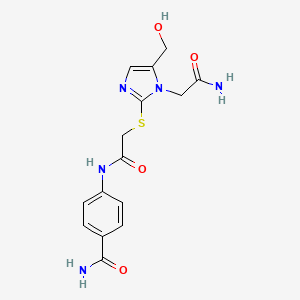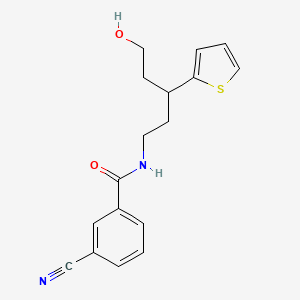
4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic compound that features a multi-functional structure. This compound can be potentially used in diverse scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide usually involves several key steps:
Formation of the imidazole ring: : Starting with a precursor compound, specific reaction conditions involving catalysts and reagents like ammonium acetate and formaldehyde are necessary.
Thioacetamido linkage:
Benzamide formation: : The final step involves the condensation with benzoyl chloride, followed by purification processes like crystallization or chromatography.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to enhance yield and purity is crucial. Large-scale reactors, continuous flow chemistry techniques, and automated purification systems are typically employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions in the presence of agents like hydrogen peroxide, forming oxidized derivatives that can be used in further reactions.
Reduction: : Reduction reactions with agents like sodium borohydride can modify the functional groups, leading to different chemical species.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the functional group being introduced.
Major Products
The reactions typically yield a variety of derivatives, each with potential applications in different fields. Oxidation and reduction reactions modify the functional groups, while substitution reactions introduce new functionalities.
Applications De Recherche Scientifique
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions, it enhances reaction rates and selectivity.
Organic synthesis: : Used as an intermediate for the synthesis of complex organic molecules.
Biology
Enzyme studies: : Investigates enzyme mechanisms by acting as a substrate or inhibitor in enzymatic reactions.
Molecular probes: : Used in fluorescence and other spectroscopic techniques to study biological systems.
Medicine
Drug development: : A potential lead compound for designing new drugs targeting specific enzymes or receptors.
Diagnostics: : Incorporated in assays and diagnostic kits for disease detection.
Industry
Materials science: : Applied in the synthesis of advanced materials with specific properties.
Agriculture: : Used in the development of agrochemicals for crop protection.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups, interacting with molecular targets such as enzymes, receptors, or other biomolecules. It forms specific interactions like hydrogen bonds, van der Waals forces, or covalent bonds, modulating the activity of the target and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(1H-imidazol-2-ylthio)acetamido)benzamide.
4-(2-((1-(carboxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide.
Propriétés
IUPAC Name |
4-[[2-[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c16-12(22)6-20-11(7-21)5-18-15(20)25-8-13(23)19-10-3-1-9(2-4-10)14(17)24/h1-5,21H,6-8H2,(H2,16,22)(H2,17,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOIRGRACGVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dibutylsulfamoyl)-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2761669.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)
![1-(5-Chloro-2-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2761677.png)



![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)

![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)
